molecular formula C10H12N2O6 B8499521 1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione

1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B8499521
M. Wt: 256.21 g/mol
InChI Key: KNLNWXXWKDEEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione involves several steps. One common method includes the following steps :

    Formation of the Dioxabicycloheptane Moiety: This step involves the reaction of a suitable precursor with a diol under acidic conditions to form the dioxabicycloheptane structure.

    Introduction of the Pyrimidine Ring: The dioxabicycloheptane intermediate is then reacted with a pyrimidine derivative under basic conditions to form the final compound.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large reactors with precise control over temperature, pressure, and pH . The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including :

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of nucleic acid drugs, which are used in the treatment of various diseases.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets . The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its bicyclic structure and the presence of both hydroxyl and pyrimidine groups . Similar compounds include :

    1-(7-Hydroxy-3,6-dioxabicyclo[2.2.1]hept-2-yl)pyrimidine-2,4-dione: This compound has a similar structure but lacks the hydroxymethyl group.

    Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-: This compound has a similar bicyclic structure but does not contain the pyrimidine ring.

These similar compounds share some chemical properties but differ in their reactivity and applications.

Properties

Molecular Formula

C10H12N2O6

Molecular Weight

256.21 g/mol

IUPAC Name

1-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H12N2O6/c13-3-10-4-17-6(7(10)15)8(18-10)12-2-1-5(14)11-9(12)16/h1-2,6-8,13,15H,3-4H2,(H,11,14,16)

InChI Key

KNLNWXXWKDEEFW-UHFFFAOYSA-N

Canonical SMILES

C1C2(C(C(O1)C(O2)N3C=CC(=O)NC3=O)O)CO

Origin of Product

United States

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